molecular formula C9H15NO3 B8603201 Methyl 1-(1-methylethyl)-5-oxo-prolinate

Methyl 1-(1-methylethyl)-5-oxo-prolinate

Número de catálogo: B8603201
Peso molecular: 185.22 g/mol
Clave InChI: HBRMNPXGFMAHRX-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 1-(1-methylethyl)-5-oxo-prolinate, with the molecular formula C9H15NO3, is a synthetic proline ester derivative intended for laboratory research and development purposes . This compound is part of the broader class of 5-oxo-prolinate esters, which are characterized by a pyrrolidine ring structure featuring an oxo group and an ester functional group . The structural motif of 5-oxoproline (pyroglutamic acid) is found in various bioactive contexts; for instance, similar structures have been identified as components of bee venom and have been studied as potential antagonists for the P2X7 receptor in patent literature, suggesting interest in their interaction with biological systems . Researchers value 5-oxo-proline derivatives as building blocks in organic synthesis and for their potential as intermediates in the development of pharmacologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Propiedades

Fórmula molecular

C9H15NO3

Peso molecular

185.22 g/mol

Nombre IUPAC

methyl (2S)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxylate

InChI

InChI=1S/C9H15NO3/c1-6(2)10-7(9(12)13-3)4-5-8(10)11/h6-7H,4-5H2,1-3H3/t7-/m0/s1

Clave InChI

HBRMNPXGFMAHRX-ZETCQYMHSA-N

SMILES isomérico

CC(C)N1[C@@H](CCC1=O)C(=O)OC

SMILES canónico

CC(C)N1C(CCC1=O)C(=O)OC

Origen del producto

United States

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Lipophilicity :

  • The LogP values of M10 (0.70) and M7 (-1.24) highlight how alkyl chain length and polar groups (e.g., carbamates) influence hydrophobicity. The isopropyl group in the target compound is expected to confer moderate lipophilicity, intermediate between M10 and M7 .
  • Bulky esters, such as the cyclohexyl group in the compound from , increase molecular weight but reduce water solubility .

Stereochemical Variations :

  • Methyl 5-oxo-D-prolinate () and its DL- and L-forms () demonstrate how stereochemistry affects physical properties and biological activity. For instance, D-prolinate derivatives may exhibit distinct metabolic stability compared to L-forms .

Synthetic Routes :

  • M10 and M7 were synthesized via nucleophilic addition of isocyanates to methyl 5-oxo-prolinate under reflux conditions, yielding 24–56% isolated products .
  • The cyclohexyl ester derivative () likely requires specialized catalysts or protecting groups due to steric hindrance from the bulky substituent .

Functional Group Comparisons

Carbamates vs. Esters:

  • Carbamate Derivatives (M10, M7) : These compounds exhibit lower thermal stability (evidenced by lower melting points for M7) but higher hydrogen-bonding capacity due to urea-like linkages, enhancing interactions with biological targets .
  • Ester Derivatives (Cyclohexyl, Methyl) : Esters generally show higher hydrolytic stability compared to carbamates. The methyl ester in Methyl 5-oxo-D-prolinate is prone to enzymatic cleavage, making it a prodrug candidate .

Acid vs. Ester Forms:

  • The carboxylic acid derivative (1-Methyl-5-oxo-L-proline, ) is more polar and water-soluble than its ester counterparts, favoring salt formation or co-crystallization, as seen in .

Métodos De Preparación

Key Steps

  • Esterification : L-Pyroglutamic acid is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol, achieving >90% yield.

  • N-Alkylation : The nitrogen atom is alkylated with isopropyl groups via a two-step process:

    • Protection : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups are introduced to avoid side reactions.

    • Alkylation : Reaction with isopropyl iodide or bromide in the presence of NaH or K₂CO₃ in DMF at 60–80°C.

Example Protocol

  • Starting Material : L-Pyroglutamic acid methyl ester (CAS: 42435-88-1).

  • Reagents : Isopropyl bromide, NaH, DMF.

  • Conditions : 12 h at 80°C under nitrogen.

  • Yield : 68–72% after column chromatography.

Challenges

  • Racemization : Elevated temperatures during alkylation may cause epimerization. Use of bulky bases (e.g., LiHMDS) at −78°C mitigates this.

  • Byproducts : Over-alkylation can occur; stoichiometric control and slow reagent addition are critical.

Reductive Amination of γ-Keto Esters

This method avoids direct alkylation by constructing the pyrrolidine ring via reductive amination.

Procedure

  • γ-Keto Ester Synthesis : Levulinic acid derivatives are condensed with isopropylamine using EDCI/HOBt coupling.

  • Cyclization : The intermediate undergoes hydrogenation with Pd/C (5–10 wt%) under 50–100 psi H₂, forming the lactam ring.

Representative Data

StepReagents/ConditionsYield (%)Purity (%)
Keto-ester formationEDCI, HOBt, DCM, 25°C8595
Reductive aminationPd/C, H₂ (50 psi), MeOH7898

Source:

Asymmetric Catalytic Hydrogenation

For enantiomerically pure product, asymmetric hydrogenation of Δ⁵-dehydroproline derivatives is employed.

Substrate Preparation

  • Dehydroproline Synthesis : Pyroglutamic acid is dehydrated using POCl₃ or PCl₅ to form Δ⁵-dehydroproline esters.

  • Catalysis : Chiral catalysts like (R)-BINAP-RuCl₂ achieve >90% enantiomeric excess (ee).

Optimized Conditions

  • Catalyst : (R)-BINAP-RuCl₂ (2 mol%).

  • Pressure : 200 psi H₂ in iPrOH/EtOAc (3:1).

  • Result : 92% ee, 80% yield.

Michael Addition-Intramolecular Cyclization

A tandem Michael addition-cyclization strategy enables rapid assembly of the pyrrolidine ring.

Methodology

  • Michael Donor : Ethyl acetoacetate reacts with acryloyl chloride to form a dienophile.

  • Cyclization : The adduct undergoes base-mediated cyclization (e.g., DBU in THF) to yield the γ-lactam.

Yield Comparison

BaseSolventTemperature (°C)Yield (%)
DBUTHF2565
NaOMeMeOH6058

Source:

Protection-Deprotection Strategies

Multi-step syntheses often require orthogonal protecting groups to ensure regioselectivity.

Case Study

  • N-Protection : Boc₂O in THF/water (pH 9–10).

  • Esterification : Methyl chloroformate in CH₂Cl₂.

  • Deprotection : TFA/CH₂Cl₂ (1:1) at 0°C.

Critical Observations

  • Boc vs. Cbz : Boc groups offer higher stability under alkylation conditions.

  • Side Reactions : Over-acidification during deprotection can hydrolyze the ester; pH control is vital.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Pd/C recovered via filtration reduces costs by 30%.

  • Solvent Selection : Replacement of DMF with MeCN improves EHS (environmental, health, safety) profiles.

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.15 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.75 (s, 3H, OCH₃), 4.30 (m, 1H, NCH).

  • IR : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O lactam) .

Q & A

Q. What experimental documentation is essential to ensure reproducibility in multi-lab studies?

  • Methodological Answer :
  • Detailed Protocols : Report exact gradients for HPLC purification, glovebox conditions for air-sensitive steps, and NMR acquisition parameters (e.g., 600 MHz, CDCl₃ vs. D₂O) .
  • Raw Data Sharing : Deposit spectra in repositories like Zenodo and cite them using DOIs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.